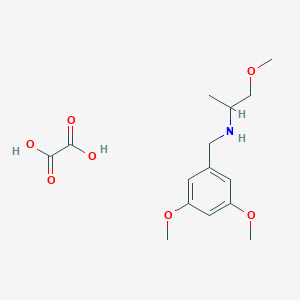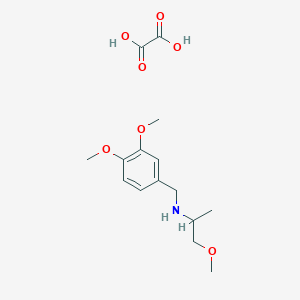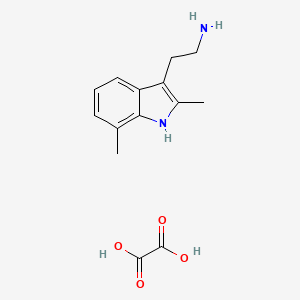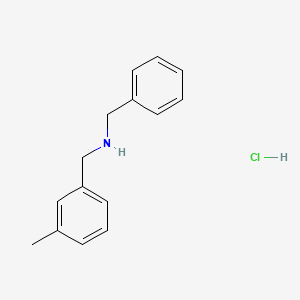![molecular formula C10H20ClN B3077487 [2-(1-Cyclohexen-1-yl)ethyl]ethylamine hydrochloride CAS No. 1048640-67-0](/img/structure/B3077487.png)
[2-(1-Cyclohexen-1-yl)ethyl]ethylamine hydrochloride
Vue d'ensemble
Description
“[2-(1-Cyclohexen-1-yl)ethyl]ethylamine” is an organic compound. It is derived from an ethylamine molecule where one hydrogen atom is replaced by 1-cyclohexene . It is a colorless to light yellow liquid with a strong amine odor .
Synthesis Analysis
The synthesis of “[2-(1-Cyclohexen-1-yl)ethyl]ethylamine” can be achieved by reacting 1-cyclohexene with ethylamine under appropriate reaction conditions . Common methods include performing an addition reaction under acidic conditions or conducting a condensation reaction through heating and the use of catalysts .Molecular Structure Analysis
The molecular formula of “[2-(1-Cyclohexen-1-yl)ethyl]ethylamine” is C8H15N . It has an average mass of 125.211 Da and a monoisotopic mass of 125.120445 Da .Chemical Reactions Analysis
“[2-(1-Cyclohexen-1-yl)ethyl]ethylamine” has been employed as a substrate for allylic hydroxylation reactions . It has also been used in the preparation of thin films and single crystals of 2-(1-cyclohexenyl)ethyl ammonium lead iodide, which are used to fabricate optoelectronic-compatible heterostructures .Physical And Chemical Properties Analysis
“[2-(1-Cyclohexen-1-yl)ethyl]ethylamine” has a density of 0.898 g/mL at 25 °C (lit.), a melting point of -55 °C, and a boiling point of 53-54 °C/2.5 mmHg (lit.) . It also has a refractive index of 1.486-1.488 .Applications De Recherche Scientifique
Synthesis and Analgesic Properties : A study by Bruderer and Bernauer (1983) in "Helvetica Chimica Acta" described the synthesis of a compound structurally similar to [2-(1-Cyclohexen-1-yl)ethyl]ethylamine hydrochloride, noting its interesting analgesic properties. This suggests potential applications in pain relief research (Bruderer & Bernauer, 1983).
Antidepressant Activity : Yardley et al. (1990) in the "Journal of Medicinal Chemistry" explored derivatives of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine for their ability to inhibit neurotransmitter uptake and potential antidepressant activity. This indicates the compound's relevance in mental health and pharmaceutical research (Yardley et al., 1990).
Chemical Capture and Viscosity Study : Jiang et al. (2020) in "Chemical Communications" found that ethylamine hydrochloride forms a low-viscosity deep eutectic solvent with phenol, demonstrating two active sites for robust interaction with NH3. This study highlights the compound's potential in chemical capture applications (Jiang et al., 2020).
Sigma Receptor Binding : De Costa et al. (1992) in the "Journal of Medicinal Chemistry" identified a novel class of superpotent sigma ligands, with N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine being a part-structure derived from high affinity sigma receptor ligands. This suggests the compound's significance in receptor binding studies (De Costa et al., 1992).
Synthesis of Novel Restricted Diamines : Suzuki et al. (1998) in "Synthetic Communications" prepared novel restricted diamines, 2-(1-aminocycloalkan-1-yl)ethylamines, through Michael addition, indicating the compound's utility in organic synthesis (Suzuki et al., 1998).
Corrosion Inhibition : Zhang et al. (2015) in "Corrosion Science" investigated novel imidazoline derivatives, including 2-(2-trifluoromethyl-4,5-dihydro-imidazol-1-yl)-ethylamine, as corrosion inhibitors for mild steel, showcasing the compound's application in materials science (Zhang et al., 2015).
Cytotoxic and Anticancer Agents : Dimmock et al. (1998) in the "Journal of Medicinal Chemistry" synthesized a series of compounds, including 4-(beta-arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols, displaying significant cytotoxicity toward various cells, pointing to the compound's relevance in cancer research (Dimmock et al., 1998).
Safety and Hazards
Mécanisme D'action
Mode of Action
It has been employed as a substrate for allylic hydroxylation reactions . This suggests that it may interact with its targets through a hydroxylation mechanism, leading to changes in the targets’ function or activity.
Biochemical Pathways
Its use in allylic hydroxylation reactions suggests that it may be involved in pathways related to hydroxylation . Hydroxylation is a critical process in various biochemical pathways, including the metabolism of drugs and toxins, and the synthesis of important biomolecules.
Pharmacokinetics
Its bioavailability, half-life, and other pharmacokinetic parameters are currently unknown .
Result of Action
Given its use in allylic hydroxylation reactions, it may induce structural changes in its targets, potentially altering their function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [2-(1-Cyclohexen-1-yl)ethyl]ethylamine hydrochloride. Factors such as temperature, pH, and the presence of other molecules can affect its stability and interaction with its targets . .
Propriétés
IUPAC Name |
2-(cyclohexen-1-yl)-N-ethylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c1-2-11-9-8-10-6-4-3-5-7-10;/h6,11H,2-5,7-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYMHIWHKBUUBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC1=CCCCC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(2-Fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3077415.png)
![4-(3-Fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3077421.png)
![(3aS,6aS)-2,2,6-trimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B3077424.png)
![Benzyl-[2-(1H-indol-3-YL)-ethyl]-amine oxalate](/img/structure/B3077429.png)



![2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethanamine hydrochloride](/img/structure/B3077443.png)

amine hydrochloride](/img/structure/B3077485.png)


